1-(2,2-Difluoroethyl)pyrrolidine-2,4-dione
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Overview
Description
1-(2,2-Difluoroethyl)pyrrolidine-2,4-dione is a chemical compound with the molecular formula C6H7F2NO2. It features a pyrrolidine ring substituted with a difluoroethyl group and two keto groups at positions 2 and 4.
Preparation Methods
The synthesis of 1-(2,2-Difluoroethyl)pyrrolidine-2,4-dione typically involves the reaction of pyrrolidine derivatives with difluoroethylating agents under controlled conditions. One common method includes the use of difluoroethyl bromide in the presence of a base to facilitate the substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)pyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,2-Difluoroethyl)pyrrolidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)pyrrolidine-2,4-dione involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)pyrrolidine-2,4-dione can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2,5-dione: Similar in structure but with different substitution patterns, leading to varied biological activities.
Pyrrolidine-2,3-dione: Another related compound with distinct chemical properties and applications.
Prolinol: A hydroxylated derivative of pyrrolidine with unique stereochemistry and biological activity.
The uniqueness of this compound lies in its difluoroethyl group, which imparts specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C6H7F2NO2 |
---|---|
Molecular Weight |
163.12 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)pyrrolidine-2,4-dione |
InChI |
InChI=1S/C6H7F2NO2/c7-5(8)3-9-2-4(10)1-6(9)11/h5H,1-3H2 |
InChI Key |
UGAFJTIYLHBBKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CN(C1=O)CC(F)F |
Origin of Product |
United States |
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